molecular formula C16H12FN3OS2 B2649735 N-(3-fluorophenyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide CAS No. 872704-38-6

N-(3-fluorophenyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide

Cat. No. B2649735
CAS RN: 872704-38-6
M. Wt: 345.41
InChI Key: JKIVSLZFNNIADH-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. It belongs to a class of compounds known as pyridazinethiones, which have been shown to possess a range of biological activities. Compound A has been the subject of several studies investigating its synthesis, mechanism of action, and potential applications in scientific research.

Scientific Research Applications

Molecular Design and Anticancer Screening

A study focused on the synthesis and molecular modeling of new imidazothiadiazole analogs, highlighting the process of designing molecules for specific anticancer properties. These compounds, similar in complexity to the one of interest, were evaluated for cytotoxic activities against cancer cell lines, demonstrating the potential for designing targeted anticancer drugs (Sraa Abu-Melha, 2021).

Development of Dual Inhibitors

Another research effort explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. This study presents an approach to enhancing metabolic stability through the modification of molecular structures, aiming at improving therapeutic outcomes in diseases where PI3K/mTOR pathways are involved (Markian M Stec et al., 2011).

Anti-inflammatory Activity

Research into the anti-inflammatory activities of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrates the potential of structurally related compounds in treating inflammation. This study synthesized a series of derivatives and evaluated their anti-inflammatory activity, highlighting the medicinal chemistry aspects of such molecules (K. Sunder, Jayapal Maleraju, 2013).

Chemodosimeters Development

A novel application in chemical sensing was explored through the development of a rhodamine-based chemodosimeter for selective detection of Hg2+ in aqueous solutions. Such research indicates the utility of complex organic compounds in environmental monitoring and safety assessments, where specific compound modifications can lead to high selectivity and sensitivity towards target analytes (Jiasheng Wu et al., 2007).

Optoelectronic Properties

Investigations into the optoelectronic properties of thiazole-based polythiophenes represent another domain of scientific interest. These studies are crucial for the development of new materials with potential applications in electronics and photonics, showcasing how structural variations can influence the electrical and optical behaviors of polymeric materials (Pinar Camurlu, N. Guven, 2015).

properties

IUPAC Name

N-(3-fluorophenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS2/c17-11-3-1-4-12(9-11)18-15(21)10-23-16-7-6-13(19-20-16)14-5-2-8-22-14/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIVSLZFNNIADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

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